molecular formula C9H15F B13928299 1-Fluoro-4-methylbicyclo[2.2.2]octane CAS No. 20417-60-1

1-Fluoro-4-methylbicyclo[2.2.2]octane

Cat. No.: B13928299
CAS No.: 20417-60-1
M. Wt: 142.21 g/mol
InChI Key: RLFWCAIINARCAJ-UHFFFAOYSA-N
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Description

1-Fluoro-4-methylbicyclo[2.2.2]octane is an organic compound with the molecular formula C₉H₁₅F. It belongs to the class of bicyclic compounds, specifically the bicyclo[2.2.2]octane derivatives. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the bicyclo[2.2.2]octane framework. The unique structure of this compound makes it an interesting subject for various scientific studies and applications .

Preparation Methods

The synthesis of 1-Fluoro-4-methylbicyclo[2.2.2]octane typically involves the fluorination of a suitable precursor. One common method is the fluorination of 4-methylbicyclo[2.2.2]octane using electrophilic fluorinating agents such as Selectfluor. The reaction is usually carried out under mild conditions to ensure selective fluorination at the desired position. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

1-Fluoro-4-methylbicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated products.

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Fluoro-4-methylbicyclo[2.2.2]octane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Fluoro-4-methylbicyclo[2.2.2]octane exerts its effects involves interactions with various molecular targets. The fluorine atom can influence the electronic properties of the compound, affecting its reactivity and binding affinity to specific targets. The pathways involved in its mechanism of action are still under investigation, but it is believed that the compound can modulate enzymatic activities and receptor interactions .

Comparison with Similar Compounds

1-Fluoro-4-methylbicyclo[2.2.2]octane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

20417-60-1

Molecular Formula

C9H15F

Molecular Weight

142.21 g/mol

IUPAC Name

1-fluoro-4-methylbicyclo[2.2.2]octane

InChI

InChI=1S/C9H15F/c1-8-2-5-9(10,6-3-8)7-4-8/h2-7H2,1H3

InChI Key

RLFWCAIINARCAJ-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1)(CC2)F

Origin of Product

United States

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